
3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzoato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that features a boronic ester group, which is a common motif in organic synthesis and medicinal chemistry due to its utility in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. The tert-butyl group serves as a protecting group for the carboxylic acid functionality, and the dioxaborolane ring is a stable form of the boronic acid, which can be used in further synthetic applications.
Synthesis Analysis
The synthesis of related boronic ester compounds typically involves substitution reactions or coupling reactions with appropriate boronic acids or boronate esters. For example, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was achieved through a three-step substitution reaction, as described in the literature . Similarly, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate from 5-bromoindole as a starting material indicates the versatility of boronic ester synthesis .
Molecular Structure Analysis
The molecular structure of boronic ester compounds is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For instance, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by these methods and further supported by DFT-optimized structures that matched the crystal structure determined by X-ray single crystal diffraction . The molecular electrostatic potential and frontier molecular orbitals studied by DFT reveal the physicochemical properties of these compounds 10.
Chemical Reactions Analysis
Boronic esters are known for their participation in various chemical reactions, particularly in cross-coupling reactions to form carbon-carbon bonds. The tert-butyl group can be removed under acidic conditions, revealing the carboxylic acid functionality for further reactions. The boronic ester moiety itself can be transformed into different functional groups or participate in the formation of biaryl compounds through cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters are influenced by the substituents on the boron atom and the surrounding organic framework. The stability of the dioxaborolane ring makes these compounds suitable for storage and handling in a laboratory setting. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential, provide insights into the reactivity and interaction potential of these molecules 10.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Biológicamente Activos
Este compuesto sirve como un intermediario importante en la síntesis de varios compuestos biológicamente activos, como el crizotinib, que se utiliza en el tratamiento del cáncer .
Acoplamiento de Suzuki–Miyaura
Se utiliza en reacciones de acoplamiento de Suzuki–Miyaura, un tipo de reacción de acoplamiento cruzado utilizada en la síntesis orgánica para formar enlaces carbono-carbono .
Polímeros Sensibles a la Glucosa
El compuesto tiene aplicaciones en la creación de polímeros sensibles a la glucosa que pueden permitir la liberación de insulina autorregulada, lo cual es crucial en el tratamiento de la diabetes .
Cicatrización de Heridas y Orientación de Tumores
Los derivados del ácido fenilborónico, incluido este éster, han mostrado potencial en la cicatrización de heridas y la orientación de tumores debido a su capacidad de interactuar con los tejidos biológicos .
Sistema de Liberación de Fármacos Sensible a las Especies Reactivas de Oxígeno (ROS)
Se ha utilizado para modificar el ácido hialurónico para el desarrollo de un sistema de liberación de fármacos sensible a ROS que encapsula la curcumina para aplicaciones terapéuticas dirigidas .
Síntesis de Derivados de Indazol
El compuesto es un intermediario significativo para la síntesis de derivados de 1H-indazol, que tienen diversas aplicaciones farmacéuticas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-(T-BUTOXYCARBONYL)PHENYLBORONIC ACID PINACOL ESTER, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis
Mode of Action
The compound is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . The reaction involves the coupling of a boronic ester with an aryl or vinyl halide or triflate using a palladium catalyst .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .
Result of Action
The result of the compound’s action is the formation of biaryl compounds through the Suzuki–Miyaura cross-coupling reaction . These biaryl compounds are important in various fields, including medicinal chemistry, agrochemicals, and materials science .
Action Environment
The action of the compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the environment . The reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Propiedades
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNBIZKQGSQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396888 |
Source


|
| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
903895-48-7 |
Source


|
| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)
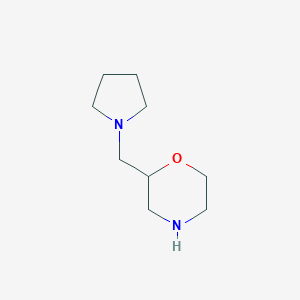

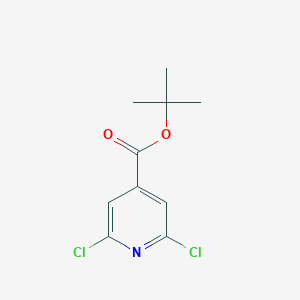
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)
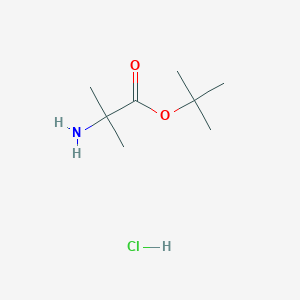

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)
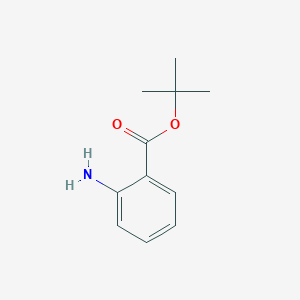
![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)
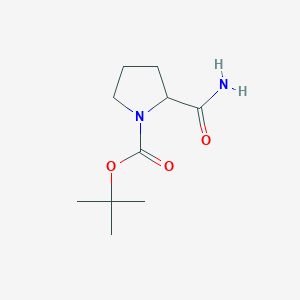
![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)